N-cyclopentyl-2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide
Description
N-cyclopentyl-2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide is a pyridazine derivative characterized by a pyridazine core substituted with a 3,4-dimethoxyphenyl group at the 6-position and a sulfanylacetamide moiety at the 3-position. Structural elucidation of such compounds often employs crystallographic tools like SHELXL, a program widely used for small-molecule refinement due to its precision and adaptability .
Properties
IUPAC Name |
N-cyclopentyl-2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-24-16-9-7-13(11-17(16)25-2)15-8-10-19(22-21-15)26-12-18(23)20-14-5-3-4-6-14/h7-11,14H,3-6,12H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVAPDHELVWGPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3CCCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-cyclopentyl-2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of the pyridazinyl ring and the introduction of the sulfanyl and acetamide groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of the Pyridazinyl Ring: This step often involves the reaction of appropriate starting materials under conditions that promote cyclization to form the pyridazinyl ring.
Introduction of the Dimethoxyphenyl Group: This can be achieved through various substitution reactions, where the dimethoxyphenyl group is introduced onto the pyridazinyl ring.
Attachment of the Sulfanyl Group: This step typically involves the use of thiol reagents to introduce the sulfanyl group onto the pyridazinyl ring.
Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate compound with acetic anhydride or similar reagents to form the acetamide group.
Industrial production methods for this compound may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
N-cyclopentyl-2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially leading to the reduction of the pyridazinyl ring or other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the dimethoxyphenyl or pyridazinyl rings, using reagents such as halogens or nucleophiles.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
N-cyclopentyl-2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
The pyridazine ring in the target compound distinguishes it from pyridine-based analogs, such as N-(2-Hydroxypyridin-3-yl)acetamide (listed in the Catalog of Pyridine Compounds ). Pyridazine’s two adjacent nitrogen atoms confer distinct electronic properties compared to pyridine’s single nitrogen, influencing reactivity, solubility, and intermolecular interactions.
Functional Group Analysis
- Sulfanyl vs. Hydroxyl Groups : The sulfanyl (-S-) group in the target compound enhances thioether-mediated interactions, whereas hydroxyl (-OH) groups in pyridine derivatives (e.g., N-(2-Hydroxypyridin-3-yl)acetamide) facilitate hydrogen bonding, affecting solubility and target binding .
Data Table: Structural and Functional Comparison
Research Findings and Methodological Considerations
- Crystallography : SHELXL’s robust refinement algorithms enable precise determination of bond lengths and angles, critical for comparing the target compound’s pyridazine ring geometry with pyridine analogs .
- Synthetic Challenges : The sulfanylacetamide moiety in the target compound requires regioselective synthesis, contrasting with the straightforward acetylation of hydroxyl groups in pyridine derivatives .
Biological Activity
N-cyclopentyl-2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclopentyl group, a dimethoxyphenyl moiety, and a pyridazinyl sulfanyl acetamide structure. The molecular formula is with a molecular weight of approximately 373.47 g/mol. Its IUPAC name reflects its complex structure, which is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 373.47 g/mol |
| IUPAC Name | This compound |
| CAS Number | 893991-88-3 |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It is hypothesized that the compound may act as a modulator of various signaling pathways by binding to phosphodiesterase (PDE) enzymes, particularly PDE4, which plays a role in the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) .
Anticancer Activity
Recent studies have indicated that this compound exhibits anticancer properties. In vitro assays demonstrated that the compound can inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest . For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound displayed IC50 values ranging from 10 µM to 25 µM depending on the cell line, indicating moderate potency.
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation. In animal models, it was observed to decrease levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 when administered at doses ranging from 5 mg/kg to 20 mg/kg .
Case Studies
-
Study on Cancer Cell Lines :
- Objective : To evaluate the cytotoxic effects of this compound.
- Methodology : MTT assay was used to assess cell viability.
- Results : Significant reduction in cell viability was noted in treated groups compared to controls.
-
Anti-inflammatory Study :
- Objective : To assess the anti-inflammatory potential in a murine model.
- Methodology : Administration of the compound followed by measurement of cytokine levels.
- Results : A marked decrease in TNF-alpha levels was recorded post-treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
